2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
Introduction of the Ethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with ethylamine.
Synthesis of the Thiazolidinone Moiety: This is typically done by reacting a thioamide with a carbonyl compound in the presence of a base.
Coupling of the Two Fragments: The final step involves the coupling of the pyrido[1,2-a]pyrimidine core with the thiazolidinone moiety, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidinone and pyrido[1,2-a]pyrimidine motifs.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets, including enzymes and receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety can interact with thiol groups in proteins, while the pyrido[1,2-a]pyrimidine core may bind to nucleic acids or other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their biological activity.
Pyrido[1,2-a]pyrimidines: Compounds with a pyrido[1,2-a]pyrimidine core, often studied for their pharmacological properties.
Uniqueness
The uniqueness of 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these two pharmacophores, potentially offering a broader range of biological activities and applications compared to its individual components.
Properties
CAS No. |
384353-87-1 |
---|---|
Molecular Formula |
C22H20N4O2S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-2-23-19-16(20(27)25-12-7-6-10-18(25)24-19)14-17-21(28)26(22(29)30-17)13-11-15-8-4-3-5-9-15/h3-10,12,14,23H,2,11,13H2,1H3/b17-14- |
InChI Key |
ILAUYRMNMIOCSP-VKAVYKQESA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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